2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a tolyl group, and a trifluoromethylphenyl group. Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For example, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The thiadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The tolyl group is a functional group derived from toluene and the trifluoromethylphenyl group contains a phenyl ring with a trifluoromethyl substituent .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Compounds related to "2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide" have been synthesized with a focus on enhancing their drug-like properties, including solubility and potency as glutaminase inhibitors. These efforts have led to analogs that show potential in cancer therapy due to their ability to inhibit the growth of tumor cells both in vitro and in vivo (Shukla et al., 2012).
- Another study synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, highlighting the importance of structural and spectral analysis in the development of anticancer agents. The research utilized DFT calculations to correlate structural features with biological activity, demonstrating the compounds' cytotoxic potential against cancer cell lines (Abu-Melha, 2021).
Biological Activities
- The antimicrobial and antitumor potential of various derivatives has been a significant focus. For example, certain N-substituted-2-amino-1,3,4-thiadiazoles were evaluated for their cytotoxicity and antioxidant activities, showing promising results in both areas (Hamama et al., 2013).
- The antimicrobial activity of novel 1,2,4-triazoles and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles has been investigated, revealing significant activity against various bacterial and fungal strains. This research underscores the potential of thiadiazole derivatives in developing new antimicrobial agents (Abbady, 2014).
Anticancer Activities
- Several studies have focused on synthesizing and evaluating the anticancer activities of thiadiazole derivatives. For instance, novel 1,3,4-thiadiazole derivatives have been assessed as potential anticancer agents, with some compounds exhibiting considerable activity against specific cancer cell lines (Çevik et al., 2020).
Antiviral and Antifungal Activities
- Research into benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has shown good antiviral and antibacterial activities. These compounds have demonstrated superior effects compared to existing treatments, such as bismerthiazol, against specific pathogens (Tang et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-2-4-12(5-3-11)16-23-17(27-24-16)26-10-15(25)22-14-8-6-13(7-9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXLSUTXTATVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.